N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-[6-morpholin-4-yl-4-oxo-3-(2-phenylethyl)quinazolin-2-yl]sulfanylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O3S/c1-3-23-10-12-25(13-11-23)33-30(37)29(4-2)40-32-34-28-15-14-26(35-18-20-39-21-19-35)22-27(28)31(38)36(32)17-16-24-8-6-5-7-9-24/h5-15,22,29H,3-4,16-21H2,1-2H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTXSJERQRLLVSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC3=C(C=C(C=C3)N4CCOCC4)C(=O)N2CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by morpholine.
Attachment of the Butanamide Side Chain: The butanamide side chain is attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of hydroxylated or carbonyl derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting the carbonyl group to a hydroxyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the quinazolinone core and the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
Oxidation: Hydroxylated derivatives, carbonyl compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways.
Pharmacology: The compound is studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.
Biological Research: It is used as a tool compound to study cellular processes and molecular interactions.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can modulate signaling pathways by interacting with receptors and downstream signaling molecules, leading to changes in cellular functions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacophores
The compound belongs to a class of 3,4-dihydroquinazolin-4-one derivatives modified with sulfur-containing side chains. Key structural analogues include:
Bioactivity and Pharmacological Profiles
- Anti-inflammatory Potential: Analogues like 3-butyl-2-hydrazinequinazolin-4(3H)-ones exhibit moderate anti-inflammatory activity, with reduced ulcerogenicity compared to aspirin . The target compound’s 2-phenylethyl group may enhance cyclooxygenase (COX) inhibition, similar to diarylheterocyclic NSAIDs.
- Antimicrobial Activity: Sulfur-containing quinazolinones (e.g., compounds [5–18] in ) show broad-spectrum antimicrobial effects due to thioether/sulfonamide moieties disrupting bacterial membranes .
- Solubility and Bioavailability : The morpholine group in the target compound likely improves water solubility compared to halogenated analogues (e.g., 4-(2,4-difluorophenyl) groups in ), which are more lipophilic .
Biological Activity
N-(4-ethylphenyl)-2-{[6-(morpholin-4-yl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}butanamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a quinazolinone core with various substituents. The molecular formula is with a molecular weight of 480.70 g/mol. Its structural features include:
- Morpholine ring : Contributes to its biological activity.
- Quinazolinone moiety : Known for various pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit diverse biological activities, including:
- Antitumor Activity : Derivatives of quinazolinones have shown promising results in inhibiting tumor growth in various cancer models.
- Antimicrobial Effects : Studies have demonstrated effectiveness against bacterial strains, suggesting potential use as an antibiotic.
- Cox Inhibition : Certain analogs have been evaluated for COX-2 inhibitory activity, relevant for anti-inflammatory applications.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes like COX and various kinases.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
Antitumor Activity
A study by Al-Suwaidan et al. (2016) explored the antitumor effects of quinazolinone derivatives, demonstrating that certain compounds exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
| Compound | IC50 (µM) | Cancer Type | Reference |
|---|---|---|---|
| Compound A | 15 | Breast | Al-Suwaidan et al., 2016 |
| Compound B | 20 | Lung | Mohamed et al., 2016 |
Antimicrobial Effects
Research conducted by Pandey et al. (2009) showed that certain quinazolinone derivatives possess strong antibacterial properties against Gram-positive and Gram-negative bacteria.
| Compound | Zone of Inhibition (mm) | Bacteria Strain | Reference |
|---|---|---|---|
| Compound C | 25 | Staphylococcus aureus | Pandey et al., 2009 |
| Compound D | 30 | Escherichia coli | Al-Khuzaie & Al-Majidi, 2014 |
COX Inhibitory Activity
A study on the COX inhibitory potential revealed that specific derivatives could inhibit COX-2 activity effectively, which is crucial for developing anti-inflammatory drugs.
| Compound | COX Inhibition (%) at 20 µM | Reference |
|---|---|---|
| Compound E | 47.1% | Gawad et al., 2010 |
Q & A
Q. What strategies identify biological targets beyond kinase inhibition?
- Methodological Answer :
- Chemical Proteomics : Use affinity chromatography with immobilized compound to pull down interacting proteins, followed by LC-MS/MS identification.
- CRISPR Screening : Perform genome-wide knockout screens to identify sensitizing/resistant genes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
